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Compound of Interest

Compound Name: 16beta-Hydroxymestanolone

Cat. No.: B13411480

Get Quote

Executive Summary
Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one) is a synthetic anabolic-androgenic

steroid (AAS). Chemically, it is the 17α-methylated derivative of dihydrotestosterone (DHT).

Because it is already 5α-reduced, it does not undergo aromatization to estrogens. Its

metabolism is characterized by extensive A-ring reduction and D-ring modification, with

significant interspecies differences between humans and horses—a critical factor in anti-doping

analysis.

Chemical Profile & Pharmacology[1][2][3]
IUPAC Name: (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-

4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula: C20H32O2

Monoisotopic Mass: 304.2402 Da

Key Structural Features:
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C3-Keto group: Target for oxidoreductases (3α/3β-HSD).

C17α-Methyl group: Blocks 17β-oxidation, enhancing oral bioavailability and liver toxicity;

site for hydroxylation (equine).

5α-Configuration: A-ring is in trans fusion, making the molecule planar.

Comparative Metabolic Pathways
Phase I: Functionalization
The metabolic fate of mestanolone diverges significantly between species due to the

stereoselectivity of hepatic enzymes.

Human Pathway
In humans, metabolism is driven by the 3α-hydroxysteroid dehydrogenase (3α-HSD) activity,

primarily mediated by the AKR1C enzyme family.

3-Keto Reduction: The C3 ketone is rapidly reduced to a hydroxyl group. The

stereochemistry is predominantly 3α, yielding 17α-methyl-5α-androstane-3α,17β-diol as the

major metabolite.

17-Epimerization: A unique, long-term metabolite pathway involves the formation of the 17-

epimer (17β-methyl-17α-hydroxy). This occurs via a sulfate-conjugated intermediate (see

Section 3.3).

Hydroxylation: Minor hydroxylation occurs at C16 and C18.

Equine Pathway
Horses exhibit a broader metabolic profile with distinct stereoselectivity and oxidative capacity.

3-Keto Reduction: Unlike humans, horses produce significant amounts of the 3β-isomer

(17α-methyl-5α-androstane-3β,17β-diol), alongside the 3α-isomer.

Poly-Hydroxylation: Equine liver microsomes (CYP isoforms) extensively hydroxylate the

steroid skeleton, particularly at C16 (forming 16α/16β-hydroxy metabolites) and the 17α-

methyl group (forming 17-hydroxymethyl derivatives).
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Major Equine Metabolite: The 17α-methyl-5α-androstane-3β,16β,17β-triol is a key long-term

marker, often found as a sulfate conjugate.[1][2]

Phase II: Conjugation[1]
Humans: Predominantly glucuronidation (UGT enzymes) at the C3-hydroxyl position.

Sulfation is a minor pathway but critical for epimerization.

Horses:Sulfation (SULT enzymes) is the dominant pathway for many metabolites, particularly

the 3β,16β,17β-triol. Glucuronidation is secondary.

Mechanism of Sulfate-Mediated 17-Epimerization
A critical phenomenon in AAS metabolism is the inversion of the C17 stereocenter. This is not

enzymatic but a chemical rearrangement of the steroid sulfate.

Step 1: Sulfation of the tertiary 17β-hydroxyl group.

Step 2: Spontaneous hydrolysis involves the leaving of the sulfate group, generating a

tertiary carbocation at C17.

Step 3: Water attacks the carbocation from the less hindered α-face (or β-face), leading to

thermodynamic equilibration between the 17β-OH (parent) and 17α-OH (epimer) forms, as

well as elimination to form 18-nor-13(14)-ene dehydration products.

Pathway Visualization
The following diagram contrasts the human and equine metabolic cascades.
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Caption: Comparative metabolic pathways of mestanolone in humans (left) vs. horses (right),

highlighting stereochemical divergence and phase II conjugation preferences.

Analytical Methodologies
Sample Preparation Protocol
To detect the full spectrum of metabolites, a dual-fraction approach (Free + Conjugated) is

required.

Step 1: Solid Phase Extraction (SPE)[3]
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Cartridge: C18 or polymeric weak anion exchange (WAX) for separate sulfate retention.

Conditioning: Methanol followed by water.

Loading: Urine sample (pH adjusted to 7.0).

Wash: Water (removes salts), Hexane (removes lipids).

Elution: Methanol (elutes free steroids and conjugates).

Step 2: Differential Hydrolysis

Glucuronides: Dissolve residue in phosphate buffer (pH 7.0). Add E. coli

-glucuronidase. Incubate at 50°C for 1 hour.

Sulfates: (Crucial for Equine) Perform solvolysis. Dissolve residue in acidified ethyl

acetate/methanol (H2SO4). Incubate at 55°C for 2 hours. This cleaves the sulfate ester

without degrading the steroid core.

Step 3: Derivatization (for GC-MS)

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS

(Trimethylchlorosilane) or NH4I/DTE.

Condition: 60°C for 20-30 minutes.

Chemistry: Converts hydroxyl groups (-OH) to trimethylsilyl ethers (-OTMS) to improve

volatility and thermal stability.

Instrumental Analysis
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Parameter GC-MS/MS (Screening) LC-HRMS (Confirmation)

Target Analyte
Derivatized Aglycones (TMS

ethers)
Intact Conjugates (Gluc/Sulf)

Ionization Electron Impact (EI, 70eV)
Electrospray Ionization (ESI

-/+)

Column
5% Phenyl-Methyl Silicone

(e.g., DB-5MS)

C18 Reverse Phase (e.g.,

Poroshell 120)

Key Ions (m/z)
436 (M+), 421 (M-CH3), 143

(D-ring)

[M-H]- or [M+NH4]+ specific to

conjugate mass

Sensitivity High for Phase I metabolites
Superior for Phase II

conjugates

Analytical Workflow Diagram
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Caption: Standardized analytical workflow for the isolation and detection of mestanolone

metabolites in biological matrices.

Data Synthesis: Metabolite Comparison Table
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Feature Human Subjects Equine Subjects

Major Phase I Pathway
3-Keto reduction

(Stereoselective 3α)

3-Keto reduction (Mixed 3α/3β)

+ 16-Hydroxylation

Primary Urinary Metabolite
17α-methyl-5α-androstane-

3α,17β-diol

17α-methyl-5α-androstane-

3β,16β,17β-triol

Long-term Marker 17-Epimer (17β-methyl-17α-ol) 3β,16β,17β-triol (Sulfate)

Conjugation Profile Glucuronides >> Sulfates Sulfates > Glucuronides

Detection Window Days to Weeks Weeks (due to sulfate half-life)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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